C16-Ceramide-13C16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H67NO3 |

|---|---|

Molecular Weight |

553.8 g/mol |

IUPAC Name |

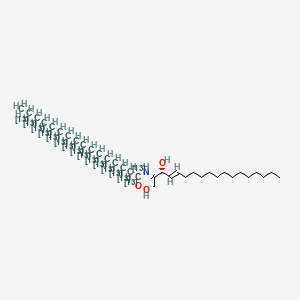

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1 |

InChI Key |

YDNKGFDKKRUKPY-GHROMGGCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C16-Ceramide-¹³C₁₆: Structure, Biochemical Properties, and Applications

This guide provides a comprehensive overview of C16-Ceramide-¹³C₁₆, an isotopically labeled version of the bioactive sphingolipid, C16-Ceramide. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental structure, biochemical roles in critical signaling pathways, and its application as a powerful tool in metabolic research.

Structure and Physicochemical Properties

C16-Ceramide, also known as N-palmitoylsphingosine, is a lipid molecule composed of a sphingosine base linked to a 16-carbon saturated fatty acid (palmitic acid) via an amide bond.[1][2] Its isotopically labeled counterpart, C16-Ceramide-¹³C₁₆, is structurally identical except that all 16 carbon atoms of the palmitic acid chain are replaced with the heavy isotope, carbon-13.[3][4] This labeling makes the molecule readily distinguishable from its endogenous, unlabeled form by mass spectrometry, without altering its chemical and biological properties.[5]

Structural and Chemical Identity

The key identifiers and properties of both unlabeled and labeled C16-Ceramide are summarized below.

| Property | C16-Ceramide (Unlabeled) | C16-Ceramide-¹³C₁₆ (Labeled) |

| Molecular Formula | C₃₄H₆₇NO₃ | ¹³C₁₆C₁₈H₆₇NO₃ |

| Molecular Weight | 537.9 g/mol | Approx. 553.9 g/mol |

| IUPAC Name | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide-¹³C₁₆ |

| Synonyms | Cer(d18:1/16:0), N-palmitoyl-D-erythro-sphingosine | ¹³C-labeled C16-Ceramide |

| InChIKey | YDNKGFDKKRUKPY-TURZORIXSA-N | YDNKGFDKKRUKPY-TURZORIXSA-N (Same stereochemistry) |

| CAS Number | 24696-26-2 | Not consistently available |

| Physical Form | Solid | Solid |

| Solubility | Soluble in ethanol with warming; Soluble in chloroform. | Assumed similar to unlabeled form |

Biochemical Properties and Signaling Pathways

Ceramides are central molecules in sphingolipid metabolism and function as critical second messengers in a variety of cellular signaling pathways. They are generated through two primary routes: the de novo synthesis pathway in the endoplasmic reticulum and the hydrolysis of sphingomyelin at the plasma membrane. C16-Ceramide specifically has been implicated in processes such as apoptosis, cell cycle regulation, and cellular stress responses.

De Novo Sphingolipid Synthesis

The de novo synthesis pathway is the primary route for producing ceramides. It begins with the condensation of serine and palmitoyl-CoA. C16-Ceramide-¹³C₁₆ is particularly useful for tracing this pathway, as labeled palmitate is incorporated into the ceramide backbone.

References

De Novo Synthesis of C16-Ceramide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of cellular membranes and play critical roles in a variety of cellular signaling pathways, including apoptosis, cell proliferation, and differentiation. C16-ceramide, which contains a 16-carbon fatty acid chain, is one of the most abundant and biologically significant ceramide species. Its synthesis is predominantly carried out through the de novo pathway, a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. Dysregulation of C16-ceramide levels has been implicated in numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making its synthesis pathway a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core steps of the de novo synthesis of C16-ceramide, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The De Novo Synthesis Pathway of C16-Ceramide

The de novo synthesis of C16-ceramide is a four-step enzymatic cascade that begins with the condensation of L-serine and palmitoyl-CoA.[1][2][3] The entire process is localized to the endoplasmic reticulum (ER).[1][4]

The key enzymatic steps are:

-

Serine Palmitoyltransferase (SPT): This enzyme catalyzes the first and rate-limiting step, the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.

-

3-Ketosphinganine Reductase (KSR): The resulting 3-ketosphinganine is then reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase, a reaction that utilizes NADPH as a cofactor.

-

Ceramide Synthase (CerS): Sphinganine is subsequently acylated by a family of ceramide synthases. Specifically, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) exhibit a high degree of specificity for palmitoyl-CoA (C16-CoA), leading to the formation of dihydroceramide (C16-dihydroceramide).

-

Dihydroceramide Desaturase (DEGS): In the final step, a double bond is introduced into the sphingoid backbone of dihydroceramide by dihydroceramide desaturase, converting it to C16-ceramide.

The synthesized ceramide can then be transported to the Golgi apparatus for further metabolism into other sphingolipids like sphingomyelin and complex glycosphingolipids.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and products of the C16-ceramide de novo synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/System |

| Serine Palmitoyltransferase (SPT) | L-serine | 0.1 - 1.8 mM | Not specified | Mammalian |

| Serine Palmitoyltransferase (SPT) | L-serine | 1.2 mM | Not specified | Mammalian (redetermined) |

| Serine Palmitoyltransferase (SPT) | Palmitoyl-CoA | ~0.05 - 0.1 mM (optimal) | Not specified | Mammalian |

| Dihydroceramide Desaturase | C8-dihydroceramide | 1.92 ± 0.36 µM | 3.16 ± 0.24 nmol/min/g protein | Rat Liver Microsomes |

| Dihydroceramide Desaturase | NADH | 43.4 ± 6.47 µM | 4.11 ± 0.18 nmol/min/g protein | Rat Liver Microsomes |

Table 2: C16-Ceramide Levels in Various Cell Lines and Tissues

| Cell Line/Tissue | Condition | C16-Ceramide Concentration | Reference |

| Human Melanocytes (HM) | Baseline | Most abundant long-chain ceramide | |

| Melanoma Cell Lines (WM35, A375, WM451) | Baseline | Significantly higher than other long-chain ceramides | |

| Human Colon Carcinoma (HCT116) | Baseline | Predominant subtype along with C24-ceramide | |

| Human Breast Cancer (MCF-7) | Baseline | Constitutively present | |

| Human Leukemia (U937) | Baseline | Constitutively present | |

| Human Ovarian Carcinoma (Ovcar) | Baseline | Constitutively present | |

| Subcutaneous Adipose Tissue (Lean Humans) | Baseline | Lower than obese individuals | |

| Subcutaneous Adipose Tissue (Obese Humans) | Baseline | Significantly increased | |

| Subcutaneous Adipose Tissue (Obese Diabetic Humans) | Baseline | Significantly increased compared to obese non-diabetic | |

| Failing Human Myocardium | Heart Failure | Increased by 19% | |

| Human Breast Cancer Tissue | Cancerous | Elevated levels |

Experimental Protocols

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the extraction and quantification of C16-ceramide from biological samples.

1. Sample Preparation and Lipid Extraction:

-

Cell Pellets: Resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).

-

Tissue Samples: Homogenize a known weight of tissue in an appropriate buffer.

-

Lipid Extraction: Perform a Bligh and Dyer extraction by adding a chloroform:methanol (1:2, v/v) mixture to the sample. After vortexing and centrifugation, the lower organic phase containing the lipids is collected. An internal standard, such as C17-ceramide, should be added at the beginning of the extraction for accurate quantification.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the lipid extract using a reverse-phase C8 or C18 column on an HPLC or UPLC system. A typical mobile phase gradient would involve a mixture of water with formic acid and ammonium formate (mobile phase A) and acetonitrile/isopropanol with formic acid (mobile phase B).

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Quantify C16-ceramide by monitoring the specific precursor-to-product ion transition. For C16-ceramide (d18:1/16:0), a common transition is m/z 538.5 -> 264.4.

-

Quantification: Generate a standard curve using known concentrations of a C16-ceramide standard and normalize the results to the internal standard.

Enzyme Activity Assays

1. Serine Palmitoyltransferase (SPT) Activity Assay:

-

Principle: This assay measures the incorporation of a labeled substrate (e.g., [³H]L-serine or [¹⁴C]L-serine) into 3-ketosphinganine.

-

Reaction Mixture: Prepare a reaction buffer containing HEPES, EDTA, DTT, and pyridoxal 5'-phosphate (PLP).

-

Substrates: Add cell or tissue lysate (as the enzyme source), palmitoyl-CoA, and the radiolabeled L-serine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an alkaline solution (e.g., NH₄OH) and extract the lipids using a chloroform:methanol mixture.

-

Detection: Separate the radiolabeled 3-ketosphinganine product by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter. Alternatively, a non-radioactive HPLC-based method can be used.

2. 3-Ketosphinganine Reductase (KSR) Activity Assay:

-

Principle: This assay monitors the conversion of 3-ketosphinganine to sphinganine, often using a metabolomics-based approach with LC-MS/MS detection.

-

Reaction: Incubate a protein source (e.g., cell lysate or purified enzyme) with 3-ketosphinganine and NADPH.

-

Analysis: Quantify the formation of sphinganine over time using LC-MS/MS.

3. Ceramide Synthase (CerS) 5/6 Activity Assay:

-

Principle: This assay measures the N-acylation of a sphingoid base (sphinganine) with a specific fatty acyl-CoA (C16-CoA).

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a sphingoid base substrate (e.g., sphinganine), and C16-CoA.

-

Enzyme Source: Use cell or tissue homogenates or microsomes expressing CerS5 or CerS6.

-

Incubation: Incubate the reaction at 37°C.

-

Lipid Extraction and Analysis: Extract the lipids and quantify the newly synthesized C16-dihydroceramide by LC-MS/MS.

4. Dihydroceramide Desaturase (DEGS) Activity Assay:

-

In Vitro Assay Principle: This assay often uses a radiolabeled dihydroceramide analog (e.g., N-octanoyl-[4,5-³H]D-erythro-dihydrosphingosine) and measures the formation of tritiated water upon desaturation.

-

Reaction: Incubate a microsomal fraction or total cell homogenate with the radiolabeled substrate and NADH as a cofactor.

-

Detection: Separate the tritiated water from the substrate using a C18 column and measure the radioactivity.

-

In Situ Assay Principle: This assay utilizes a fluorescently labeled or otherwise tagged dihydroceramide analog (e.g., C12-dhCCPS) that is added to live cells.

-

Procedure: Treat cells with the dihydroceramide analog, followed by lipid extraction and LC-MS/MS analysis to measure the conversion to the corresponding ceramide analog.

Visualizations

De Novo C16-Ceramide Synthesis Pathway

Caption: The enzymatic cascade of de novo C16-ceramide synthesis in the ER.

Experimental Workflow for LC-MS/MS Quantification of C16-Ceramide

Caption: Workflow for C16-ceramide quantification by LC-MS/MS.

Conclusion

The de novo synthesis pathway is a fundamental process for the production of C16-ceramide, a key player in cellular physiology and pathology. Understanding the intricacies of this pathway and having robust methods for its study are crucial for advancing our knowledge of sphingolipid biology and for the development of novel therapeutics. This guide provides a comprehensive resource for researchers, offering a detailed overview of the pathway, consolidated quantitative data, and established experimental protocols to facilitate further investigation into the vital role of C16-ceramide in health and disease.

References

- 1. The external aldimine form of serine palmitoyltransferase: structural, kinetic, and spectroscopic analysis of the wild-type enzyme and HSAN1 mutant mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of a ceramide synthase 6 mouse lacking the DDRSDIE C-terminal motif | PLOS One [journals.plos.org]

- 4. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C16-Ceramide in Mitochondrial Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16-ceramide, a saturated long-chain ceramide, is a critical bioactive sphingolipid implicated in the regulation of cellular stress responses, including apoptosis. A key event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane (MOMP), leading to the release of pro-apoptotic factors. This technical guide provides an in-depth examination of the role of C16-ceramide in modulating mitochondrial membrane permeability. We will explore the mechanisms of C16-ceramide-induced MOMP, its interaction with key apoptotic proteins, and present detailed protocols for investigating these processes. This guide is intended to serve as a comprehensive resource for researchers in academia and industry engaged in apoptosis research and the development of novel therapeutics targeting mitochondrial pathways.

Introduction

Mitochondria are central to cellular life and death decisions. The integrity of the mitochondrial membranes is paramount for maintaining cellular homeostasis. The permeabilization of the outer mitochondrial membrane is a point of no return in the intrinsic apoptotic cascade. Various stimuli converge on the mitochondria to induce MOMP, leading to the release of intermembrane space proteins such as cytochrome c, which subsequently activate caspases and execute the apoptotic program.

Ceramides, a class of sphingolipids, have emerged as key signaling molecules in the induction of apoptosis.[1] Specifically, C16-ceramide, generated through the action of ceramide synthase 5 and 6, has been shown to accumulate in mitochondria in response to apoptotic stimuli.[2][3] This accumulation is not merely a correlative event; C16-ceramide directly participates in the permeabilization of the MOM.[4]

This guide will detail the current understanding of how C16-ceramide orchestrates MOMP, focusing on its ability to form channels within the mitochondrial outer membrane and its interplay with Bcl-2 family proteins. Furthermore, we will provide detailed experimental protocols to enable researchers to probe the intricate relationship between C16-ceramide and mitochondrial function.

Mechanism of C16-Ceramide-Induced Mitochondrial Outer Membrane Permeabilization

The primary mechanism by which C16-ceramide induces MOMP is through the formation of large, stable, protein-permeable channels in the mitochondrial outer membrane. These channels are formed by the self-assembly of ceramide molecules into organized structures within the lipid bilayer.

Key characteristics of C16-ceramide channels:

-

Size: These channels are estimated to have a diameter of around 10 nm, which is sufficiently large to allow the passage of proteins up to 60 kDa. This includes pro-apoptotic factors like cytochrome c (≈12 kDa) and adenylate kinase.

-

Specificity: Ceramide channel formation is specific to mitochondrial membranes, with significantly less activity observed in other membranes like the plasma membrane of erythrocytes at similar concentrations.

-

Physiological Relevance: The concentration of C16-ceramide required to induce significant channel formation and membrane permeability in isolated mitochondria is in the range of 4-6 pmol of ceramide per nanomole of mitochondrial phospholipids. These levels are consistent with the observed increase in mitochondrial ceramide during the early stages of apoptosis.

Interaction with Bcl-2 Family Proteins

The formation and stability of C16-ceramide channels are not solely dependent on ceramide concentration but are also modulated by interactions with Bcl-2 family proteins.

-

Pro-apoptotic Proteins (e.g., Bax): Bax, a key effector of MOMP, is thought to synergize with ceramide to permeabilize the outer mitochondrial membrane. C16-ceramide can create a favorable membrane environment for Bax insertion, oligomerization, and pore formation.

-

Anti-apoptotic Proteins (e.g., Bcl-xL): Anti-apoptotic proteins like Bcl-xL can inhibit the formation of ceramide channels, thereby preventing MOMP and apoptosis.

Interaction with Other Mitochondrial Proteins

Recent evidence suggests that ceramides can also interact directly with mitochondrial proteins to induce apoptosis. One such protein is the voltage-dependent anion channel 2 (VDAC2). C16-ceramide can bind to VDAC2, triggering a conformational change that facilitates Bax/Bak recruitment and subsequent MOMP.

Quantitative Data on C16-Ceramide-Induced Mitochondrial Permeability

The following tables summarize quantitative data from studies investigating the effects of C16-ceramide on mitochondrial membrane permeability.

Table 1: Dose-Dependent Effect of C16-Ceramide on Mitochondrial Outer Membrane Permeability

| C16-Ceramide Concentration (µM) | Rate of Cytochrome c Oxidation (nmol/s/mg protein) | Reference |

| 0 (Control) | ~0.1 | |

| 5 | ~0.5 | |

| 10 | ~0.8 | |

| 20 | ~1.2 | |

| 40 | ~1.5 |

The rate of cytochrome c oxidation is an indirect measure of the permeability of the outer mitochondrial membrane to exogenously added cytochrome c.

Table 2: C16-Ceramide Concentration Required for Significant Mitochondrial Permeabilization

| Parameter | Value | Reference |

| Threshold for significant permeability increase | 4-6 pmol C16-ceramide / nmol mitochondrial phospholipid | |

| Molecular weight cut-off for released proteins | ~60 kDa |

Signaling Pathways and Experimental Workflows

Signaling Pathway of C16-Ceramide-Induced Apoptosis

Caption: Signaling pathway of C16-ceramide-induced mitochondrial apoptosis.

Experimental Workflow for Investigating C16-Ceramide Effects

References

Unraveling the Role of Ceramide Acyl Chain Length in Cellular Signaling and Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are not merely structural components of cell membranes but also potent bioactive molecules that orchestrate a wide array of cellular processes.[1][2] The biological functions of ceramides are intricately linked to the length of their N-acyl chains, with different chain lengths often eliciting distinct and even opposing cellular responses.[2] This diversity in function makes ceramides and their metabolic pathways attractive targets for therapeutic intervention in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological functions of ceramides with varying acyl chain lengths, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Dichotomy of Ceramide Function: A Tale of Chain Length

The acyl chain length of a ceramide molecule is a critical determinant of its biological activity. These lipids are broadly categorized into three groups: short-chain (C2-C8), long-chain (C12-C20), and very-long-chain (C22-C26 and longer) ceramides.

Short-Chain Ceramides: Tools for Research and Modulators of Membrane Fluidity

Short-chain ceramides, such as C2 and C6 ceramides, are synthetic, cell-permeable analogs widely used in research to mimic the effects of endogenous ceramides.[3] While they can induce apoptosis, their primary biophysical effect is to disrupt the order of lipid membranes.

Long-Chain Ceramides: Key Regulators of Apoptosis and Inflammation

Long-chain ceramides, particularly C16:0 and C18:0 ceramides, are frequently associated with pro-apoptotic and pro-inflammatory signaling.[4] Elevated levels of these ceramides have been implicated in the pathogenesis of various diseases.

Very-Long-Chain Ceramides: Promoters of Cell Proliferation and Survival

In contrast to their long-chain counterparts, very-long-chain ceramides (VLC-Cer) are often linked to cell proliferation, survival, and are essential for the integrity of the skin barrier.

Quantitative Insights into Ceramide Function

The following tables summarize quantitative data from various studies, illustrating the differential effects of ceramide acyl chain length on key cellular processes.

Table 1: Effect of Ceramide Acyl Chain Length on Apoptosis

| Cell Line | Ceramide Species | Concentration | Effect | Quantitative Measurement | Reference |

| HeLa | C16:0 Ceramide | 100 µM (in situ synthesis) | Pro-apoptotic | 95 ± 2% of cells showed Bax translocation to mitochondria | |

| HeLa | C24:1 Ceramide | 100 µM (in situ synthesis) | No significant effect | 10 ± 6% of cells showed Bax translocation to mitochondria | |

| A549 & PC9 (NSCLC) | C2-Ceramide | 50 µM | Reduced cell viability | Cell viability reduced to ~70% after 24h | |

| MCF-7 (Breast Cancer) | C6-Ceramide | 16 µM | Cytotoxic | IC50 = 16 µM | |

| HepG2 (Hepatocarcinoma) | C6-Ceramide | 31 µM | Cytotoxic | IC50 = 31 µM | |

| SKBr3 (Breast Cancer) | 5R-OH-3E-C8-ceramide | 18.3 µM | Cytotoxic | EC50 = 18.3 µM | |

| MCF-7/Adr (Breast Cancer) | 5R-OH-3E-C8-ceramide | 21.2 µM | Cytotoxic | EC50 = 21.2 µM | |

| Normal Breast Epithelial | 5R-OH-3E-C8-ceramide | 58.7 µM | Cytotoxic | EC50 = 58.7 µM | |

| A549 (NSCLC) | Ceramide Analog 403 | ~10-20 µM | Inhibited cell proliferation | IC50 ≈ 10-20 µM | |

| H460 (NSCLC) | Ceramide Analog 403 | ~10-20 µM | Inhibited cell proliferation | IC50 ≈ 10-20 µM | |

| H1299 (NSCLC) | Ceramide Analog 403 | ~10-20 µM | Inhibited cell proliferation | IC50 ≈ 10-20 µM | |

| A549 Cells | C6-Ceramide | 50 µM | Increased endogenous ceramide | 2.5-fold increase within 3 hours |

Table 2: Effect of Ceramide Acyl Chain Length on Cell Proliferation and Other Processes

| Cell Line/System | Ceramide Species | Concentration | Effect | Quantitative Measurement | Reference |

| GBC-SD & NOZ (Gallbladder Cancer) | C24-Ceramide | Not specified | Promoted cell proliferation | Dose-dependent activation of mTOR signaling | |

| GBC-SD & NOZ (Gallbladder Cancer) | C6-Ceramide | Not specified | Suppressed cell proliferation | Antagonized C24-ceramide-mediated mTOR activation | |

| A-375 Melanoma Cells | Ursolic Acid (induces ceramides) | Not specified | Increased Caspase-3 activity | 1.75-fold increase | |

| A-375 Melanoma Cells | Ursolic Acid (induces ceramides) | Not specified | Increased Caspase-9 activity | 1.3-fold increase |

Key Signaling Pathways Modulated by Ceramide Acyl Chain Length

The diverse biological effects of ceramides are mediated through their interaction with a multitude of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by specific ceramide species.

C16-Ceramide and the TNF-α Signaling Pathway

C16-ceramide is a critical mediator of TNF-α-induced apoptosis. It can be generated through the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane.

C18-Ceramide and the Intrinsic Apoptosis Pathway

C18-ceramide is another potent inducer of apoptosis, often acting through the intrinsic or mitochondrial pathway.

C24-Ceramide and the mTOR Signaling Pathway

Very-long-chain ceramides like C24-ceramide can promote cell proliferation and survival by activating the mTOR signaling pathway.

References

C16-Ceramide as a bioactive sphingolipid in cell signaling.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and autophagy. Comprising a sphingosine backbone N-acylated with a fatty acid, the biological activity of ceramides is profoundly influenced by the length of their fatty acyl chain. C16-ceramide, synthesized by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), has emerged as a critical signaling molecule with diverse and often cell-type-specific functions.[1][2] This technical guide provides a comprehensive overview of the role of C16-ceramide in key signaling pathways, presents quantitative data on its cellular effects, and details relevant experimental protocols for its study.

Core Signaling Pathways Involving C16-Ceramide

C16-ceramide exerts its influence by modulating the activity of various downstream effectors and signaling cascades. Its ability to alter membrane biophysics and interact directly with proteins underpins its role as a key second messenger.

Apoptosis

C16-ceramide is a well-established pro-apoptotic lipid.[3][4] It can induce apoptosis through both intrinsic and extrinsic pathways.

-

Mitochondrial (Intrinsic) Pathway : C16-ceramide can directly act on mitochondria to promote the formation of channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[5] This process is often associated with the recruitment and activation of the pro-apoptotic protein Bax. Studies have shown that the saturation of the acyl chain is critical for this apoptotic activity.

-

ER Stress Pathway : An accumulation of C16-ceramide in the endoplasmic reticulum (ER) can trigger the unfolded protein response (UPR) and ER stress-mediated apoptosis. Knockdown of CerS6, the enzyme responsible for C16-ceramide synthesis, has been shown to induce ER stress and apoptosis in some cancer cells.

-

TNF-α Signaling : In response to tumor necrosis factor-alpha (TNF-α), the generation of C16-ceramide via acid sphingomyelinase (ASMase) contributes to hepatocyte apoptosis.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C16-Ceramide in Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a complex multifactorial condition characterized by an impaired cellular response to insulin. Emerging evidence has identified the accumulation of specific lipid metabolites, particularly C16:0-ceramide, as a key contributor to the pathogenesis of insulin resistance. This technical guide provides an in-depth analysis of the molecular relationship between C16-ceramide levels and insulin resistance, focusing on the core signaling pathways, quantitative experimental data, and detailed methodologies for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Core Signaling Pathways of C16-Ceramide-Induced Insulin Resistance

Elevated levels of C16-ceramide disrupt insulin signaling through multiple interconnected pathways, primarily by impairing the activation of the central signaling kinase, Akt (also known as Protein Kinase B or PKB). The key mechanisms involve the activation of protein phosphatases and other stress-related kinases.

Activation of Protein Phosphatase 2A (PP2A)

C16-ceramide directly activates Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase.[1][2] Activated PP2A dephosphorylates and inactivates Akt, thereby blunting the downstream effects of insulin signaling.[3][4][5] This is a primary and well-established mechanism by which ceramides interfere with the insulin signaling cascade.

Figure 1: C16-Ceramide activates PP2A, leading to Akt dephosphorylation.

Activation of Protein Kinase C zeta (PKCζ)

C16-ceramide can also activate the atypical protein kinase C isoform, PKCζ. Activated PKCζ can then phosphorylate and inhibit Akt, providing an alternative pathway to insulin signaling disruption. Some studies suggest that PKCζ activation is a key mechanism in ceramide-induced insulin resistance in skeletal muscle.

Figure 2: C16-Ceramide activates PKCζ, which in turn inhibits Akt.

Activation of JNK and NF-κB Pathways

Chronic elevation of C16-ceramide can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the transcription factor nuclear factor-kappa B (NF-κB). JNK can phosphorylate the insulin receptor substrate-1 (IRS-1) at inhibitory serine sites, which impairs its ability to activate the downstream PI3K/Akt pathway. NF-κB activation contributes to a pro-inflammatory state, which is also linked to insulin resistance.

Figure 3: C16-Ceramide activates JNK and NF-κB pathways.

Quantitative Data on C16-Ceramide and Insulin Resistance

The following tables summarize key quantitative findings from studies investigating the impact of C16-ceramide on insulin resistance.

| Experimental Model | Intervention | Key Findings | Reference |

| Diet-induced obese C57BL/6 mice | Myriocin (inhibitor of de novo ceramide synthesis) treatment for 4 weeks | Gastrocnemius ceramide content completely reversed (141.5 ± 15.8 vs. 94.6 ± 10.2 nmol/g dry wt). Complete reversal of glucose intolerance and insulin resistance. Enhanced insulin-stimulated Akt and GSK3β phosphorylation. | |

| db/db mice (genetic model of obesity and type 2 diabetes) | Myriocin treatment | Decreased intramyocellular ceramide content and prevented the development of insulin resistance. | |

| Obese non-diabetic and obese-diabetic human subjects | Subcutaneous adipose tissue analysis | C16-ceramide levels were significantly increased in the obese cohort compared to the lean control group (P = 0.023). A significant increase in C16-ceramide levels (P = 0.027) and SPT1 mRNA overexpression (P < 0.005) in the obese-diabetic cohort compared to the obese-non-diabetic cohort. | |

| C2C12 myotubes | Treatment with C2-ceramide (a cell-permeable ceramide analog) for 16 hours | Decreased insulin-induced Akt phosphorylation and increased IRS1 serine 307 phosphorylation. | |

| Wild-type C57BL6/J mice | Adenoviral CerS6 (C16-ceramide synthase) overexpression in hepatocytes | Reduced insulin-stimulated Akt phosphorylation. |

| Parameter | Condition | Value | Significance | Reference |

| Gastrocnemius Ceramide Content | Diet-induced obese mice (control) | 141.5 ± 15.8 nmol/g dry wt | - | |

| Diet-induced obese mice + Myriocin | 94.6 ± 10.2 nmol/g dry wt | p < 0.05 | ||

| Whole-body Oxygen Consumption | Diet-induced obese mice (control) | 2,407 ± 124 ml/kg/h | - | |

| Diet-induced obese mice + Myriocin | 3,041 ± 124 ml/kg/h | p < 0.05 | ||

| C16-Ceramide Levels in Adipose Tissue | Lean non-diabetic vs. Obese non-diabetic | - | P = 0.023 | |

| Obese non-diabetic vs. Obese-diabetic | - | P = 0.027 | ||

| SPT1 mRNA Expression in Adipose Tissue | Obese non-diabetic vs. Obese-diabetic | - | P < 0.005 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of C16-ceramide and insulin resistance research.

Quantification of C16-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate quantification of specific ceramide species.

Figure 4: Workflow for C16-Ceramide quantification by LC-MS/MS.

Protocol Outline:

-

Tissue Homogenization: Homogenize frozen tissue samples in an appropriate buffer.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer procedure.

-

Internal Standard Spiking: Add a known amount of a non-endogenous ceramide species (e.g., C17-ceramide) to each sample to serve as an internal standard for quantification.

-

LC Separation: Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: Introduce the separated lipids into a tandem mass spectrometer with an electrospray ionization (ESI) source. Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion to a specific product ion for both C16-ceramide and the internal standard.

-

Quantification: Calculate the concentration of C16-ceramide in the original sample by comparing its peak area to that of the internal standard.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing whole-body insulin sensitivity in vivo.

Figure 5: Key steps of the hyperinsulinemic-euglycemic clamp procedure.

Protocol Outline:

-

Catheter Implantation: Surgically implant catheters into a vein (for infusions) and an artery (for blood sampling) of the animal model (e.g., mouse). Allow for a recovery period.

-

Fasting: Fast the animal overnight to achieve a basal metabolic state.

-

Basal Period: Infuse a glucose tracer (e.g., [3-³H]glucose) at a constant rate to measure basal glucose turnover.

-

Clamp Period:

-

Initiate a continuous infusion of insulin at a high physiological rate.

-

Simultaneously, infuse a variable rate of glucose solution to maintain the blood glucose concentration at the basal level (euglycemia).

-

Monitor blood glucose levels frequently and adjust the glucose infusion rate (GIR) accordingly.

-

-

Data Analysis: The GIR required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Measurement of Insulin-Stimulated Akt Phosphorylation by Western Blot

This technique is used to assess the activation state of Akt in response to insulin stimulation in cell culture or tissue lysates.

Protocol Outline:

-

Cell/Tissue Treatment: Treat cells or tissues with or without insulin for a specified time.

-

Protein Extraction: Lyse the cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of Akt phosphorylation.

Conclusion

The accumulation of C16-ceramide is a critical mediator of insulin resistance. It disrupts insulin signaling through a multi-pronged attack on the Akt pathway, involving the activation of PP2A and PKCζ, as well as the induction of cellular stress pathways like JNK and NF-κB. The quantitative data from both animal models and human studies strongly support the causative role of C16-ceramide in metabolic dysfunction. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of ceramide-induced insulin resistance and to evaluate the efficacy of novel therapeutic interventions targeting ceramide metabolism. A deeper understanding of these processes is paramount for the development of effective treatments for type 2 diabetes and related metabolic disorders.

References

- 1. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. mmpc.org [mmpc.org]

- 4. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

C16-Ceramide involvement in neurodegenerative disorders.

An In-depth Technical Guide to the Involvement of C16-Ceramide in Neurodegenerative Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides, a class of bioactive sphingolipids, are increasingly recognized as critical mediators in the pathogenesis of neurodegenerative diseases. Among the various ceramide species, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has emerged as a key player in neuronal stress responses, apoptosis, and neuroinflammation. Elevated levels of C16-Ceramide have been consistently reported in brain tissue, cerebrospinal fluid (CSF), and plasma of patients with Alzheimer's disease (AD), Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and Huntington's disease (HD). This whitepaper provides a comprehensive technical overview of the role of C16-Ceramide in these disorders, presenting quantitative data, detailed experimental protocols for its measurement, and outlining the core signaling pathways through which it exerts its neurotoxic effects. The information herein is intended to equip researchers and drug development professionals with a foundational understanding to target C16-Ceramide metabolism for novel therapeutic strategies.

Quantitative Alterations of C16-Ceramide in Neurodegenerative Disorders

The dysregulation of C16-Ceramide levels is a common pathological feature across several neurodegenerative diseases. The following tables summarize key quantitative findings from patient-derived samples and animal models.

Table 1: C16-Ceramide Levels in Human Neurodegenerative Disease Samples

| Disorder | Sample Type | Finding | Reference(s) |

| Alzheimer's Disease | Brain Tissue | Significantly elevated levels of C16-Ceramide compared to age-matched controls.[1][2] | [1][2] |

| Serum/Plasma | Increased serum C16:0 levels are associated with a higher risk of developing AD.[3] | ||

| CSF | Elevated C16-Ceramide levels have been detected in the CSF of AD patients. | ||

| Parkinson's Disease | Plasma | Higher levels of C16:0 ceramide are associated with cognitive impairment in PD patients. | |

| Post-mortem Brain | Increased levels of ceramides, including C16, are found in post-mortem PD brains. | ||

| Amyotrophic Lateral Sclerosis | Spinal Cord Tissue | Increased C16:0 ceramide content observed in the lumbar spinal cord of sporadic ALS patients. | |

| Plasma | Alterations in ceramide species, including those related to C16, are present in ALS patient plasma. | ||

| Huntington's Disease | Brain (Caudate) | A significant shift in the sphingolipid profile, favoring long-chain ceramides like C16 over very-long-chain species, is observed in advanced HD cases. | |

| Frontotemporal Dementia (FTD) | Brain Tissue | A significant increase in C16:0 ceramide was observed in post-mortem tissues of FTD-Pi (Pick's disease) cases compared to controls. |

Table 2: C16-Ceramide Findings in Animal Models of Neurodegeneration

| Disorder Model | Animal Model | Key Finding | Reference(s) |

| Amyotrophic Lateral Sclerosis | SOD1G93A Mice | Accumulation of C16:0 ceramide in the lumbar spinal cord was observed even at the presymptomatic stage. | |

| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | Neuronal-specific deletion of enzymes for C16-Ceramide synthesis (CerS5/CerS6) leads to a milder disease course. | |

| Spinal Cord Injury | Mouse SCI Model | C16-Ceramide content is significantly elevated in spinal cord tissue after injury; inhibiting its synthesis via CerS5 knockdown reduces neuroinflammation. |

Core Signaling Pathways Involving C16-Ceramide

C16-Ceramide functions as a potent second messenger that activates multiple intracellular signaling cascades, leading to neuronal dysfunction and death. Key pathways include the induction of apoptosis, promotion of neuroinflammation, and regulation of amyloid precursor protein (APP) processing.

C16-Ceramide-Induced Neuronal Apoptosis

Elevated C16-Ceramide is a strong pro-apoptotic signal in neurons. It can trigger both intrinsic and extrinsic apoptotic pathways. A primary mechanism involves the activation of the p38 MAPK and JNK stress-activated protein kinase pathways, which in turn leads to the activation of the caspase cascade.

References

Methodological & Application

Application Notes and Protocols for C16-Ceramide-13C16 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of C16-Ceramide-13C16 in cell culture. This document outlines detailed protocols for solubilizing and delivering the compound, inducing and measuring apoptosis, and conducting metabolic flux analysis. Additionally, it summarizes key signaling pathways affected by C16-Ceramide and provides quantitative data for experimental design.

Introduction

C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) is a bioactive sphingolipid that plays a critical role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Its isotopically labeled counterpart, this compound, in which the sixteen carbons of the palmitoyl chain are replaced with carbon-13, is a powerful tool for metabolic flux analysis (MFA). By tracing the incorporation and metabolism of the labeled acyl chain, researchers can gain quantitative insights into cellular lipid metabolism and related pathways.

Data Presentation

The following tables summarize typical concentrations and incubation times for C16-Ceramide in various cell culture applications. These values should be considered as a starting point, and optimal conditions may vary depending on the cell type and experimental goals.

Table 1: C16-Ceramide Concentration Ranges for Apoptosis Induction

| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Outcome |

| Jurkat | 10 - 50 | 2 - 24 | Increased C16-Ceramide levels and apoptosis[1] |

| Prostate Cancer (LNCaP, DU145, PC-3) | Not specified, but serum deprivation induced C16-ceramide accumulation and apoptosis | Not specified | Increased intracellular ceramide correlates with apoptosis[2] |

| Neutrophils | Not specified, but synthetic C16-ceramide was added to cultures | Not specified | Rapidly induced apoptosis[3] |

| Non-small cell lung cancer (A549, PC9) | 50 - 200 (for C2-ceramide) | 12 - 36 | Reduced cell viability in a time- and concentration-dependent manner[4] |

| Ramos B-cells | Not specified, but induction via B-cell receptor cross-linking | 6 | Increased de novo C16-ceramide synthesis and apoptosis[5] |

Table 2: C16-Ceramide in Cellular Signaling

| Signaling Pathway | Cell Line | Concentration | Incubation Time | Effect |

| p53 Activation | A549 | Not specified, but treatment with a C16-pyridinium ceramide | Not specified | p53 accumulation and nuclear translocation |

| mTOR Inhibition | MCF-7 (breast cancer) | 10 pM - 100 nM | 1 hour | Decreased mTOR phosphorylation |

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound to Cultured Cells

Objective: To prepare a stock solution of this compound and deliver it to cultured cells.

Materials:

-

This compound powder

-

Ethanol (200 proof, absolute) or Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium

Procedure:

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

-

Vortex thoroughly until the ceramide is completely dissolved. A brief sonication in a water bath may aid dissolution.

-

Store the stock solution at -20°C. Warm to room temperature and vortex before each use.

-

Note: It is crucial to include a vehicle control (media with the same final concentration of ethanol or DMSO) in all experiments. The final solvent concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

Grow cells to the desired confluency (typically 70-80%).

-

In a sterile tube, pre-dilute the this compound stock solution in complete cell culture medium to an intermediate concentration. This helps to prevent precipitation when adding it to the final culture volume.

-

Add the diluted ceramide solution dropwise to the cell culture plates or flasks to achieve the final desired concentration.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the cells for the desired time period at 37°C in a humidified CO2 incubator.

-

Protocol 2: Induction and Measurement of Apoptosis

Objective: To induce apoptosis using C16-Ceramide and quantify the apoptotic cell population.

Part A: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with C16-Ceramide (from Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis using the desired concentration of C16-Ceramide for the appropriate time. Include untreated and vehicle-treated cells as controls.

-

Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Part B: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells treated with C16-Ceramide (from Protocol 1)

-

Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

-

Cell Lysis Buffer

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Induce apoptosis with C16-Ceramide.

-

Pellet 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh tube.

-

-

Assay:

-

Determine the protein concentration of the cell lysate.

-

Add 50-200 µg of protein to each well of a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and reaction buffer to each well according to the kit manufacturer's instructions.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in caspase-3 activity is proportional to the amount of chromophore or fluorophore released.

-

Protocol 3: 13C Metabolic Flux Analysis (MFA)

Objective: To trace the metabolic fate of the 13C-labeled acyl chain of this compound.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Ice-cold 0.9% NaCl or PBS

-

Extraction solvent (e.g., chloroform:methanol 2:1)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Isotope Labeling:

-

Culture cells in a medium containing this compound for a defined period. The labeling time should be sufficient for the tracer to be incorporated into downstream metabolites. This may require optimization (e.g., 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism. For adherent cells, place the culture dish on dry ice and aspirate the medium.

-

Wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular tracer.

-

Add the extraction solvent (e.g., chloroform:methanol 2:1) to the cells and scrape them from the plate.

-

Transfer the cell lysate to a glass tube.

-

Perform a lipid extraction method, such as the Bligh-Dyer or Folch method, to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol).

-

Analyze the samples by LC-MS to determine the mass isotopologue distribution of C16-Ceramide and its downstream metabolites (e.g., other sphingolipids, fatty acids).

-

The mass shift corresponding to the number of 13C atoms will indicate the incorporation of the labeled acyl chain.

-

-

Data Analysis:

-

Correct the measured mass isotopologue distributions for the natural abundance of 13C.

-

Use metabolic flux analysis software to calculate the relative or absolute fluxes through the relevant metabolic pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by C16-Ceramide and a general workflow for its application in cell culture.

Caption: De novo synthesis and metabolism of C16-Ceramide.

Caption: C16-Ceramide interaction with mTOR and p53 signaling.

Caption: General workflow for using this compound.

References

- 1. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of C16-Ceramide-13C16 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. C16-Ceramide (N-palmitoylsphingosine) is a prominent species implicated in cellular stress responses and has been identified as a potential biomarker in several diseases. Accurate and precise quantification of C16-Ceramide is therefore essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of lipids due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as C16-Ceramide-13C16, is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring the highest level of accuracy. This application note provides a detailed protocol for the robust and reliable quantification of C16-Ceramide in biological matrices using this compound as an internal standard.

Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify C16-Ceramide. Biological samples are first subjected to a lipid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography. The separated analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of endogenous C16-Ceramide to the stable isotope-labeled internal standard, this compound.

Experimental Protocols

Materials and Reagents

-

C16-Ceramide standard (Avanti Polar Lipids)

-

This compound internal standard

-

HPLC-grade methanol, isopropanol, acetonitrile, and water

-

Formic acid

-

Chloroform

-

Bovine Serum Albumin (BSA) for calibration standards in matrix

-

Biological matrix (e.g., human plasma, tissue homogenate)

Sample Preparation: Lipid Extraction from Plasma

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add a known amount of this compound internal standard solution.

-

Add 400 µL of a protein precipitation solution (e.g., isopropanol with 0.1% formic acid).[2]

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 3000 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Sample Preparation: Lipid Extraction from Tissue

-

Accurately weigh approximately 20 mg of frozen tissue.

-

Homogenize the tissue in a suitable buffer.

-

Perform a Bligh and Dyer extraction:

-

Add a mixture of chloroform:methanol (1:2, v/v) to the tissue homogenate.

-

Add a known amount of this compound internal standard.

-

Vortex thoroughly.

-

Add chloroform and water to induce phase separation.

-

Vortex again and centrifuge to separate the layers.

-

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column (e.g., Waters Acquity C8 UPLC BEH, 2.1 x 150 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium formate |

| Mobile Phase B | Isopropanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step. For example: 0-0.5 min, 65% B; 0.5-2.0 min, 65-90% B; 2.0-3.0 min, 100% B; 3.1-5.0 min, 65% B. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 50 °C |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 400 °C |

| Collision Gas | Argon |

MRM Transitions:

The most abundant product ion for ceramides, resulting from the loss of the fatty acyl chain, is typically monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| C16-Ceramide | 538.5 | 264.3 | 25 - 35 |

| This compound (IS) | 554.5 | 264.3 | 25 - 35 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used. The precursor ion for C16-Ceramide is [M+H]+, and for this compound it is [M+16+H]+.

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of C16-Ceramide.

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.2 fmol | |

| Limit of Quantification (LOQ) | 1.1 fmol | |

| Linearity (R²) | > 0.99 | |

| Recovery from Plasma | 78 - 91% | |

| Recovery from Tissue | 70 - 99% | |

| Intra-assay Precision (%CV) | < 10% | |

| Inter-assay Precision (%CV) | < 15% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for C16-Ceramide analysis.

C16-Ceramide Signaling Pathway in Apoptosis

Caption: Simplified C16-Ceramide mediated apoptosis pathway.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of C16-Ceramide in biological samples. The incorporation of this compound as an internal standard is essential for achieving accurate and reliable results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to investigate the role of C16-Ceramide in various biological and pathological processes. The provided protocols and data can be adapted and optimized for specific laboratory instrumentation and research needs.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: C16-Ceramide-13C16 as an Internal Standard for Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, accurate and precise quantification of lipid species is paramount to understanding their complex roles in health and disease. Ceramides, a class of sphingolipids, are critical signaling molecules involved in cellular processes such as apoptosis, proliferation, and inflammation. C16-Ceramide (N-palmitoylsphingosine) is one of the most abundant and biologically significant ceramide species. To overcome challenges in mass spectrometry such as matrix effects and ionization variability, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis.[1][2] This document provides detailed application notes and protocols for the use of C16-Ceramide-13C16 as an internal standard for the accurate quantification of C16-Ceramide in biological samples.

The use of a stable isotope-labeled internal standard, such as this compound, is ideal as it co-elutes with the endogenous analyte in liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations during sample preparation and analysis.[2]

Key Applications

The accurate quantification of C16-Ceramide using this compound as an internal standard is crucial in various research areas, including:

-

Cancer Research: Investigating the role of C16-Ceramide in apoptosis and cell cycle arrest in cancer cells.[3][4]

-

Metabolic Diseases: Studying the involvement of C16-Ceramide in insulin resistance and obesity-related inflammation.

-

Neurodegenerative Diseases: Elucidating the function of C16-Ceramide in neuronal signaling and cell death.

-

Drug Development: Assessing the effect of therapeutic agents on ceramide metabolism and signaling pathways.

-

Dermatology: Understanding the role of ceramides in maintaining the skin barrier function.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of lipid extraction method is critical for the reliable quantification of ceramides. Two widely used and effective methods are the Bligh & Dyer and the Methyl-tert-butyl ether (MTBE) extraction protocols.

a) Bligh & Dyer Extraction Protocol

This classic method is robust for the extraction of a broad range of lipids, including ceramides.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

-

This compound internal standard solution (in a suitable organic solvent)

-

Chloroform

-

Methanol

-

Deionized Water

-

Phosphate-Buffered Saline (PBS)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To your sample (e.g., 100 µL of plasma or cell pellet from a 10 cm dish), add a known amount of this compound internal standard. The amount should be determined based on the expected concentration of endogenous C16-Ceramide in the sample.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Incubate the sample at room temperature for 15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water to induce phase separation and vortex for 1 minute.

-

Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

-

Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.

-

Transfer the organic phase to a new glass tube and dry it under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

b) Methyl-tert-butyl ether (MTBE) Extraction Protocol

This method offers a less toxic alternative to chloroform and can provide cleaner extracts.

Materials:

-

Biological sample

-

This compound internal standard solution

-

Methyl-tert-butyl ether (MTBE)

-

Methanol

-

Deionized Water

-

Vortex mixer

-

Centrifuge

Procedure:

-

To your sample, add a known amount of this compound internal standard.

-

Add 1.5 mL of methanol and vortex for 30 seconds.

-

Add 5 mL of MTBE and vortex for 1 minute.

-

Incubate the mixture on a shaker for 10 minutes at room temperature.

-

Add 1.25 mL of deionized water to induce phase separation and vortex for 1 minute.

-

Centrifuge the sample at 1,000 x g for 10 minutes. Two phases will form: an upper organic (MTBE) layer containing the lipids and a lower aqueous layer.

-

Carefully collect the upper organic layer.

-

Transfer the organic phase to a new glass tube and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Experimental Workflow for Lipid Extraction

Caption: Workflow for lipid extraction using an internal standard.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is suitable for ceramide analysis (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for re-equilibration. A representative gradient is provided in the table below.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 5-10 µL.

Representative LC Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 70 | 30 |

| 2.0 | 0 | 100 |

| 12.0 | 0 | 100 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification.

-

MRM Transitions: The precursor-to-product ion transitions for endogenous C16-Ceramide and the this compound internal standard need to be optimized on the specific mass spectrometer used. A common product ion for ceramides is m/z 264.2, which corresponds to the sphingoid backbone.

-

C16-Ceramide: The precursor ion will be [M+H]+.

-

This compound: The precursor ion will be [M+H]+, which will be 16 Da higher than the unlabeled C16-Ceramide.

-

-

Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for the selected MRM transitions.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis and quantification.

Data Presentation

Quantitative data from the analysis of C16-Ceramide using this compound as an internal standard should be presented in a clear and structured manner. The following tables provide examples of how to summarize key validation parameters.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

|---|

| C16-Ceramide | 0.5 - 500 | >0.99 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

|---|

| C16-Ceramide | 0.1 | 0.5 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

|---|

| C16-Ceramide | 85 - 95 | <15 |

Table 4: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Low | <10 | <15 | 85 - 115 |

| Medium | <10 | <15 | 85 - 115 |

| High | <10 | <15 | 85 - 115 |

C16-Ceramide Signaling Pathways

C16-Ceramide is a central molecule in sphingolipid metabolism and signaling, influencing several key cellular pathways.

Ceramide Metabolism and Signaling Overview

Caption: Overview of C16-Ceramide metabolism and its role in cell fate.

Logical Relationship for Quantification

References

- 1. Transcriptomics Reveal Altered Metabolic and Signaling Pathways in Podocytes Exposed to C16 Ceramide-Enriched Lipoproteins [mdpi.com]

- 2. Lipidomic Profiling of Rice Bran after Green Solid–Liquid Extractions for the Development of Circular Economy Approaches [mdpi.com]

- 3. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]

- 4. biochem.wustl.edu [biochem.wustl.edu]

Application Notes and Protocols for Quantification of Ceramide Kinetics with Stable Isotope Tracers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are bioactive lipids that play a crucial role in various cellular processes, including signaling, differentiation, proliferation, and apoptosis.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer.[1][2] Consequently, the ability to accurately quantify the kinetics of ceramide synthesis and turnover in vivo is of significant interest for both basic research and therapeutic development.

Stable isotope tracing coupled with mass spectrometry has emerged as a powerful technique to measure the dynamics of lipid metabolism. This approach involves the administration of a non-radioactive, isotopically labeled precursor, which is incorporated into downstream metabolites. By tracking the rate of incorporation of the stable isotope into ceramides over time, researchers can determine their synthesis and turnover rates. Commonly used tracers for monitoring ceramide kinetics include deuterated water (²H₂O) and ¹³C-labeled fatty acids, such as [U-¹³C]palmitate.

These application notes provide detailed protocols for quantifying ceramide kinetics using stable isotope tracers and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The included methodologies, data presentation guidelines, and pathway diagrams are intended to serve as a comprehensive resource for researchers in the field.

Signaling Pathways and Experimental Workflow

To understand the principles behind the tracer methodology, it is essential to visualize the metabolic pathways of ceramide synthesis and the general experimental workflow.

Experimental Protocols

Protocol 1: In Vivo Ceramide Kinetics using ²H₂O Labeling in Mice

This protocol is adapted from studies measuring ceramide kinetics by coupling the administration of [²H]water with LC-MS/MS analyses.

1. Animal Studies and Tracer Administration:

-

Use male C57Bl/6J mice for the study.

-

Administer an intraperitoneal (IP) loading bolus of 99.8% ²H₂O (28 µl per gram of body weight) to rapidly achieve steady-state labeling of body water.

-

Following the IP injection, provide the mice with ad libitum access to drinking water enriched with 6% ²H₂O for the duration of the experiment.

-

Collect blood samples via tail vein or other appropriate methods at multiple time points (e.g., 0, 6, 24, 48, 96 hours) into EDTA-containing tubes.

-

Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

2. Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice.

-

To 50 µl of plasma, add an internal standard, such as 20 µl of 20 µg/ml [¹³C₁₆]C16:0 ceramide in methanol.

-

Precipitate proteins and extract lipids using a solvent mixture such as methanol:dichloromethane.

3. LC-MS/MS Analysis:

-

Perform chromatographic separation using a C18 column (e.g., 2.1 mm × 100 mm, 2.7 µm) with a binary solvent system.

-

Eluent A: 10 mM ammonium formate in 40% H₂O:60% acetonitrile.

-

Eluent B: 90% isopropyl alcohol:10% acetonitrile.

-

-

Maintain a flow rate of 0.40 ml/min and a column temperature of 65°C.

-

Analyze ceramides and dihydroceramides using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

Monitor specific precursor-to-product ion transitions for different ceramide species (e.g., for C16:0 ceramide: M0 = 538.7→264.3, M1 = 539.7→264.3 and 539.7→265.3, M2 = 540.6→266.4).

-

The fragmentation allows for localization of the deuterium label on either the sphingosine backbone or the acyl chain.

4. Data Analysis and Kinetic Calculations:

-

Normalize the MS data to the internal standard.

-

Determine the isotopic enrichment (e.g., M1/M0 ratio) of the sphingosine backbone over time.

-

Calculate the fractional synthesis rate (FSR) by fitting the ²H labeling data of the sphingosine backbone to a single-exponential curve.

-

The relative synthesis rate can be calculated by multiplying the FSR by the relative concentration of the ceramide species.

Protocol 2: Ceramide De Novo Synthesis using [U-¹³C]palmitate in Cell Culture

This protocol is based on methods for analyzing de novo sphingolipid biosynthesis using a stable-isotope labeled precursor.

1. Cell Culture and Labeling:

-

Culture cells (e.g., HEK293) to the desired confluency.

-

Incubate the cells with medium containing [U-¹³C]palmitic acid (e.g., 0.1 mM) for various time points (e.g., 0, 1, 3, 6 hours).

2. Lipid Extraction:

-

After incubation, wash the cells with ice-cold PBS.

-

Scrape the cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

3. LC-MS/MS Analysis:

-

Separate lipid species using a C18 column and an appropriate gradient elution.

-

Use tandem mass spectrometry to detect and quantify the different isotopologues of ceramides.

-

The incorporation of [U-¹³C]palmitate can result in labeling of the sphingoid base ([M+16]), the N-acyl chain ([M+16]), or both ([M+32]).

4. Kinetic Analysis:

-

Measure the isotopic enrichment of the precursor pool (palmitoyl-CoA) to accurately determine the synthesis rate.

-

Calculate the rate of appearance of newly synthesized ¹³C-labeled ceramides over time.

-

Correct the calculated synthesis rate for the isotopic enrichment of the precursor pool. For example, if 60% of the palmitoyl-CoA is labeled, the measured rate of labeled ceramide appearance represents 60% of the total de novo synthesis.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Relative Concentration and Fractional Synthesis Rate (FSR) of Plasma Ceramides in Mice

| Ceramide Species | Treatment Group | Relative Concentration (Area ratio to IS) | Fractional Synthesis Rate (FSR, %/hour) |

| C16:0 Ceramide | Control | 1.00 ± 0.15 | 2.5 ± 0.4 |

| High-Fat Diet | 2.50 ± 0.30 | 12.5 ± 1.8 | |

| Myriocin | 1.25 ± 0.20 | 1.0 ± 0.2 | |

| C24:1 Ceramide | Control | 0.80 ± 0.12 | 2.2 ± 0.3 |

| High-Fat Diet | 1.90 ± 0.25 | 10.8 ± 1.5 | |

| Myriocin | 0.95 ± 0.15 | 0.9 ± 0.1 | |

| Data are presented as mean ± SEM. Myriocin is an inhibitor of SPT. |

Table 2: De Novo Synthesis Rates of C16:0-Ceramide Species in HEK293 Cells

| Labeled Species | Rate of Appearance (pmol/mg protein/h) | Corrected Biosynthesis Rate (pmol/mg protein/h) |

| ¹³C-Base Labeled | 3 ± 0.4 | \multirow{2}{*}{62 ± 3} |

| ¹³C-Dual Labeled | 34 ± 3 | |

| Data are presented as mean ± SD. The corrected rate accounts for the isotopic enrichment of the palmitoyl-CoA precursor pool. |

Conclusion